1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, an ethyl group, a fluorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Benzyl and Ethyl Groups: These groups can be introduced via alkylation reactions using benzyl and ethyl halides in the presence of a strong base.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the urea linkage might facilitate hydrogen bonding with target proteins.
Comparison with Similar Compounds
1-Benzyl-1-ethyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but with a chlorine atom instead of fluorine.
1-Benzyl-1-ethyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Contains a methyl group instead of fluorine.
1-Benzyl-1-ethyl-3-[1-(4-nitrophenyl)-5-oxopyrrolidin-3-yl]urea: Features a nitro group, which can significantly alter its reactivity and biological activity.
Uniqueness: The presence of the fluorophenyl group in 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegativity of fluorine. This can enhance the compound’s pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Properties
IUPAC Name |
1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-2-23(13-15-6-4-3-5-7-15)20(26)22-17-12-19(25)24(14-17)18-10-8-16(21)9-11-18/h3-11,17H,2,12-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACUZKJGUXHNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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